molecular formula C12H8Cl2N4O2S2 B12989714 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12989714
M. Wt: 375.3 g/mol
InChI Key: DUWFQWWCJWNHFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the following steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[4,5-d]pyrimidine core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-carboxamide
  • 5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-thiol

Uniqueness

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets .

Biological Activity

5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS Number: 1000573-34-1) is a synthetic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide a detailed exploration of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H8Cl2N4O2S2. The compound features a thiazolo-pyrimidine core with dichloro substitutions at positions 5 and 7, contributing to its biological activity.

PropertyValue
Molecular Weight375.2535 g/mol
CAS Number1000573-34-1
SMILESClc1nc2nc(sc2c(n1)Cl)S(=O)(=O)N(c1ccccc1)C
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, including this compound. Research indicates that compounds with dichloro substitutions exhibit significant antiproliferative activity against various cancer cell lines.

Study Findings

  • Antiproliferative Activity : In vitro assays demonstrated that the compound exhibited IC50 values in the range of 5.56 to 16.10 µM against human leukemia MV4-11 cells. This suggests a strong potential for therapeutic use in leukemia treatment .
  • Mechanism of Action : The compound was shown to increase caspase 3/7 activity significantly in A549 lung carcinoma cells, indicating an apoptotic mechanism .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have evaluated its effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.

Study Findings

  • Minimum Inhibitory Concentration (MIC) : The compound displayed potent inhibitory effects with an MIC value of 0.21 μM against Pseudomonas aeruginosa .
  • Cytotoxicity : Cytotoxicity assays on HaCat and Balb/c 3T3 cells indicated that the compound has acceptable safety profiles while maintaining antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyrimidines is influenced by their chemical structure. Modifications at various positions can enhance or diminish their pharmacological effects.

Key Observations

  • Dichloro Substitution : The presence of dichloro groups at positions 5 and 7 is crucial for enhancing antiproliferative activities against cancer cell lines .
  • Amino Group Influence : Variations in substituents at the nitrogen positions also play a significant role in modulating biological activity .

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
AntiproliferativeMV4-11 (Leukemia)5.56 - 16.10Apoptosis via caspase activation
AntimicrobialPseudomonas aeruginosa0.21Inhibition of bacterial growth
CytotoxicityHaCatNot specifiedLow cytotoxicity observed

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of derivatives of thiazolo[4,5-d]pyrimidines:

  • Dual Targeting : A study highlighted that certain derivatives could simultaneously inhibit two intracellular targets associated with cancer proliferation .
  • Elastase Inhibition : Another study reported elastase inhibition effects with lead compounds showing IC50 values around 32 μM , suggesting potential applications in treating inflammatory conditions .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with critical residues in target proteins like DNA gyrase and MurD, which are essential for their antibacterial action .

Properties

Molecular Formula

C12H8Cl2N4O2S2

Molecular Weight

375.3 g/mol

IUPAC Name

5,7-dichloro-N-methyl-N-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H8Cl2N4O2S2/c1-18(7-5-3-2-4-6-7)22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-6H,1H3

InChI Key

DUWFQWWCJWNHFG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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